molecular formula C12H14N2O2 B8759483 5-Cyano-2-ethoxy-N,4-dimethylbenzamide CAS No. 474554-08-0

5-Cyano-2-ethoxy-N,4-dimethylbenzamide

Cat. No.: B8759483
CAS No.: 474554-08-0
M. Wt: 218.25 g/mol
InChI Key: SYGKCIOUCKRZJT-UHFFFAOYSA-N
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Description

5-Cyano-2-ethoxy-N,4-dimethylbenzamide is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

474554-08-0

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

5-cyano-2-ethoxy-N,4-dimethylbenzamide

InChI

InChI=1S/C12H14N2O2/c1-4-16-11-5-8(2)9(7-13)6-10(11)12(15)14-3/h5-6H,4H2,1-3H3,(H,14,15)

InChI Key

SYGKCIOUCKRZJT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C#N)C(=O)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

After dissolving N1,4-dimethyl-5-bromo-2-ethoxybenzamide (200 g) in propionitrile (1.51), sodium cyanide (72 g), copper iodide (14 g) and tetrakis(triphenylphosphine)palladium (42 g) were added under a nitrogen atmosphere and the mixture was heated to reflux for 5 hours. Ethyl acetate and water were added and the reaction mixture was filtered through celite. The precipitated crystals in the filtrate were filtered off (15.4 g). This filtrate was then separated and washed with brine. The organic layer was dried over anhydrous magnesium sulfate and was concentrated after filtering off the insoluble portion. The obtained crystals were filtered off and washed with ethyl acetate (77.64 g). The crystals were combined to yield the title compound (93.04 g) as a white solid.
Name
N1,4-dimethyl-5-bromo-2-ethoxybenzamide
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
72 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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14 g
Type
catalyst
Reaction Step One
Quantity
42 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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